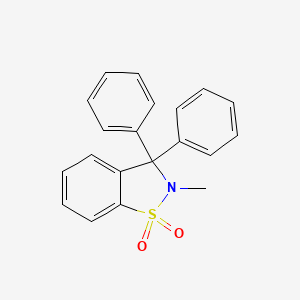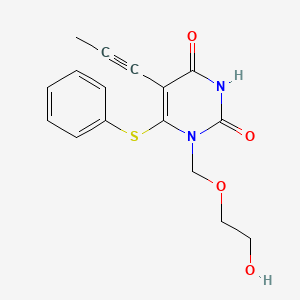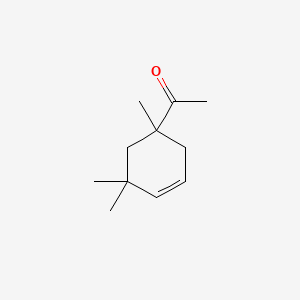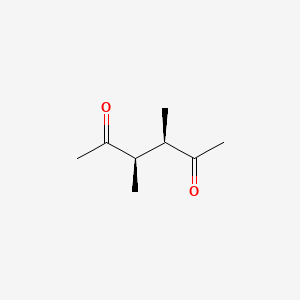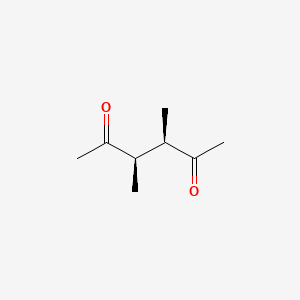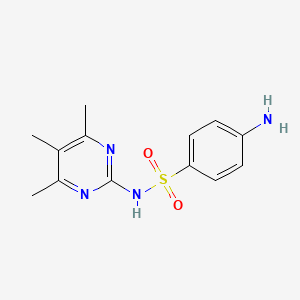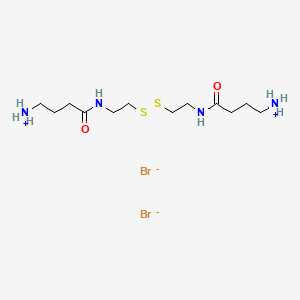
N,N'-(Dithiodiethylene)bis(4-aminobutyramide) dihydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-(Dithiodiethylene)bis(4-aminobutyramide) dihydrobromide is a chemical compound known for its unique structure and properties It features a disulfide bond linking two ethylene groups, each attached to a 4-aminobutyramide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(Dithiodiethylene)bis(4-aminobutyramide) dihydrobromide typically involves the reaction of 4-aminobutyric acid with dithiodiethylene glycol under specific conditions. The reaction is carried out in the presence of a dehydrating agent, such as thionyl chloride, to form the intermediate product. This intermediate is then reacted with hydrobromic acid to yield the final dihydrobromide salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time.
Analyse Des Réactions Chimiques
Types of Reactions
N,N’-(Dithiodiethylene)bis(4-aminobutyramide) dihydrobromide undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to form thiols.
Substitution: The amine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Alkylated or acylated derivatives.
Applications De Recherche Scientifique
N,N’-(Dithiodiethylene)bis(4-aminobutyramide) dihydrobromide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of disulfide bond formation and reduction in proteins.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of polymers and other materials with specific properties.
Mécanisme D'action
The mechanism of action of N,N’-(Dithiodiethylene)bis(4-aminobutyramide) dihydrobromide involves its ability to form and break disulfide bonds. This property is crucial in biological systems where disulfide bonds play a key role in protein folding and stability. The compound can interact with thiol groups in proteins, leading to the formation or reduction of disulfide bonds, thereby affecting the protein’s structure and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N,N’-Bis(4-pyridylmethyl)-naphthalene diimide
- N,N’-Bis(2,4-dibenzhydryl-6-cycloalkylphenyl)butane-2,3-diimine
Uniqueness
N,N’-(Dithiodiethylene)bis(4-aminobutyramide) dihydrobromide is unique due to its specific disulfide linkage and the presence of 4-aminobutyramide groups. This structure imparts distinct chemical reactivity and biological activity compared to other similar compounds. Its ability to form stable complexes and participate in redox reactions makes it particularly valuable in various scientific and industrial applications.
Propriétés
Numéro CAS |
104071-88-7 |
|---|---|
Formule moléculaire |
C12H28Br2N4O2S2 |
Poids moléculaire |
484.3 g/mol |
Nom IUPAC |
[4-[2-[2-(4-azaniumylbutanoylamino)ethyldisulfanyl]ethylamino]-4-oxobutyl]azanium;dibromide |
InChI |
InChI=1S/C12H26N4O2S2.2BrH/c13-5-1-3-11(17)15-7-9-19-20-10-8-16-12(18)4-2-6-14;;/h1-10,13-14H2,(H,15,17)(H,16,18);2*1H |
Clé InChI |
YIWNCWAXLKUMFU-UHFFFAOYSA-N |
SMILES canonique |
C(CC(=O)NCCSSCCNC(=O)CCC[NH3+])C[NH3+].[Br-].[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


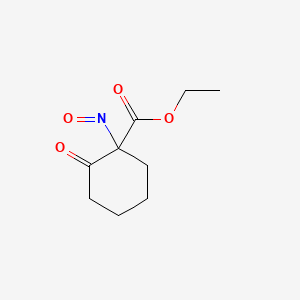

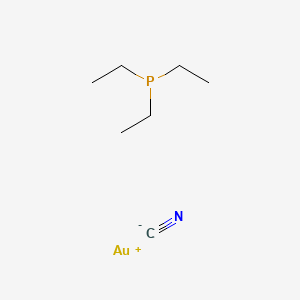

![[(1S,2R,6R,9S)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methyl sulfamate](/img/structure/B12807209.png)
![4-Bromo-[1,3]dioxol-2-one](/img/structure/B12807213.png)
![(6S,8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-6,10,13-trimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one;ethane](/img/structure/B12807219.png)
![cis-2-[2-(3-Iodophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid](/img/structure/B12807221.png)
